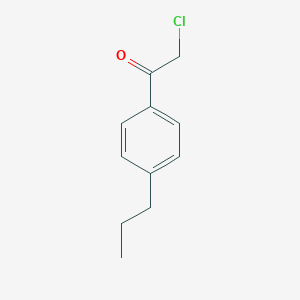

2-Chloro-1-(4-propyl-phenyl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(4-propylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-2-3-9-4-6-10(7-5-9)11(13)8-12/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGGYHSECBWQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368430 | |

| Record name | 2-Chloro-1-(4-propyl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105443-49-0 | |

| Record name | 2-Chloro-1-(4-propyl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-(4-propyl-phenyl)-ethanone

Introduction

2-Chloro-1-(4-propyl-phenyl)-ethanone, an α-chloroketone derivative, is a valuable intermediate in organic synthesis. Its structure, featuring a reactive chloromethyl ketone moiety attached to a substituted phenyl ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and other specialty chemicals.[1] α-Haloketones are known for their high reactivity and ability to undergo selective transformations with various reagents, positioning them as critical starting materials in medicinal and materials chemistry.[1]

This guide provides a comprehensive overview of the efficient synthesis of this compound via Friedel-Crafts acylation and details the essential analytical techniques required for its thorough characterization and structural confirmation. The methodologies described herein are designed for researchers and professionals in chemical and pharmaceutical development, emphasizing the rationale behind procedural choices to ensure reproducibility and safety.

| Compound Identifier | Value |

| IUPAC Name | 2-chloro-1-(4-propylphenyl)ethanone |

| CAS Number | 37951-49-6 |

| Molecular Formula | C₁₁H₁₃ClO |

| Molecular Weight | 196.67 g/mol |

| Monoisotopic Mass | 196.06549 Da[2] |

Part 1: Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of propylbenzene.[3][4] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride and a strong Lewis acid catalyst.[5]

Causality of Method Selection: Friedel-Crafts acylation is preferred over alternatives for several reasons. It is a high-yielding reaction that forms a stable carbon-carbon bond. Unlike the related Friedel-Crafts alkylation, the acylium ion electrophile does not undergo rearrangement, ensuring high regioselectivity.[4] The propyl group on the benzene ring is an ortho-, para-director; however, due to steric hindrance from the propyl group, the acylation occurs predominantly at the para-position, leading to the desired 4-substituted product.

Reaction Mechanism

The reaction proceeds in three key steps:

-

Generation of the Electrophile: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) abstracts a chloride ion from chloroacetyl chloride to form a highly reactive, resonance-stabilized acylium ion.

-

Electrophilic Attack: The π-electron system of the propylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. The final product is complexed with the AlCl₃, requiring a hydrolytic workup to liberate the ketone.

Visualizing the Synthetic Pathway

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-chloro-1-(4-propylphenyl)ethan-1-one (C11H13ClO) [pubchemlite.lcsb.uni.lu]

- 3. homework.study.com [homework.study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

"2-Chloro-1-(4-propyl-phenyl)-ethanone" chemical properties and structure

Authored for Drug Development Professionals, Researchers, and Scientists

This guide provides a comprehensive overview of 2-Chloro-1-(4-propyl-phenyl)-ethanone, a key chemical intermediate. We will delve into its chemical identity, structural features, physicochemical properties, synthesis, and reactivity, offering field-proven insights into its application in modern organic synthesis.

Chemical Identity and Structure

This compound is an aromatic ketone, specifically classified as an α-chloro ketone. This bifunctional nature—possessing both a reactive carbonyl group and an α-halogen—makes it a versatile building block in synthetic chemistry.[1][2]

-

Molecular Formula: C₁₁H₁₃ClO[3]

-

CAS Number: 105443-49-0[3]

-

Systematic IUPAC Name: 2-chloro-1-(4-propylphenyl)ethanone

The structure consists of a central ethanone core. A chloro group is attached to the α-carbon (C2), and a 4-propylphenyl group is attached to the carbonyl carbon (C1). The propyl group is a para-substituent on the benzene ring, influencing the molecule's overall electronic and steric properties.

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

C9 [label="C"];

C10 [label="C"];

C11 [label="C"];

O1 [label="O"];

Cl1 [label="Cl"];

// Invisible nodes for positioning hydrogens

H1 [label="H", pos="2.3,-0.5!"];

H2 [label="H", pos="2.3,0.5!"];

H3 [label="H", pos="-2.8,-0.5!"];

H4 [label="H", pos="-2.8,0.5!"];

H5 [label="H", pos="-3.8,-0.5!"];

H6 [label="H", pos="-3.8,0.5!"];

H7 [label="H", pos="-4.8,-0.5!"];

H8 [label="H", pos="-4.8,0.5!"];

H9 [label="H", pos="-4.8,1.5!"];

// Positioning atoms

C1 [pos="0,0!"];

C2 [pos="1.5,0!"];

C3 [pos="-1.0,0.866!"];

C4 [pos="-2.5,0.866!"];

C5 [pos="-3.0,0!"];

C6 [pos="-2.5,-0.866!"];

C7 [pos="-1.0,-0.866!"];

C8 [pos="-4.5,0!"];

C9 [pos="-5.5,0.866!"];

C10 [pos="-6.5,0!"];

O1 [pos="0,-1.2!"];

Cl1 [pos="2.5,1.0!"];

// Bonds

C1 -- C2;

C1 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C3;

C5 -- C8;

C8 -- C9;

C9 -- C10;

C1 -- O1 [style=double];

C2 -- Cl1;

}

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its identity as an α-halo ketone . These molecules are potent alkylating agents and feature two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.[1][2]

-

Nucleophilic Substitution (Alkylation): The α-carbon is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions). The chlorine atom is a good leaving group, facilitating Sₙ2 reactions. This reactivity is the basis for its most significant application: as a precursor to heterocyclic compounds. For instance, α-chloro ketones react with thioamides or thioureas to form thiazoles, a common scaffold in many pharmaceutical agents.[2]

-

Favorskii Rearrangement: In the presence of a strong base, α-chloro ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives (esters or amides, depending on the nucleophile used).

-

Heterocycle Synthesis: As mentioned, this compound is a valuable intermediate for constructing more complex molecular architectures. Chlorinated acetophenones are widely used in organic synthesis as intermediates for manufacturing active pharmaceutical ingredients.[5] For example, they are used in the preparation of pyrimidine derivatives and other heterocyclic systems that form the core of many drugs.[5]

-

Cross-Coupling Reactions: α-chloro ketones can participate in various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the α-position.[6]

The presence of the 4-propylphenyl group provides lipophilicity, which can be a desirable trait in drug candidates for modulating pharmacokinetic properties like membrane permeability and protein binding.

Safety and Handling

Based on data for analogous α-chloro ketones, this compound should be handled with care. Compounds in this class are often classified as harmful if swallowed and can cause skin and eye irritation or damage.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

- BLDpharm. (n.d.). 2-Chloro-1-(4-propylphenyl)ethanone.

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketoness and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5081.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3779126, 2-Chloro-1-(4-Isopropylphenyl)Ethanone.

- Benchchem. (n.d.). Friedel-Crafts acylation for 1-Methyl-2-propylbenzene synthesis.

- Study.com. (n.d.). The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon.

- Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.

- Fluorochem. (n.d.). 2-Chloro-1-(4-chloro-2-methylphenyl)ethanone.

- ChemicalBook. (2025). 2-Chloro-1-p-tolyl-ethanone.

- Wikipedia. (n.d.). α-Halo ketone.

- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.).

- Yasuda, M., Tsuji, S., Shigeyoshi, Y., & Baba, A. (2002). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. Journal of the American Chemical Society, 124(25), 7440-7447.

- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

- BLDpharm. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone.

- ECHEMI. (n.d.). 2-Chloro-1-(4-methylphenyl)ethanone.

- Clark, J. (n.d.). Friedel-Crafts acylation of benzene.

- Dr Jackson Chemistry. (2020, April 1). Alpha Carbon Halogenation of Ketones and Aldehydes [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237805, 2-chloro-1-(4-methylphenyl)ethan-1-one.

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. 105443-49-0|2-Chloro-1-(4-propylphenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-1-(4-Isopropylphenyl)Ethanone | C11H13ClO | CID 3779126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Chloro-1-(4-propyl-phenyl)-ethanone" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-1-(4-propyl-phenyl)-ethanone, a key intermediate in organic synthesis. From its fundamental chemical properties to its synthesis and potential applications, this document serves as a critical resource for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Identity

This compound is an α-haloketone, a class of organic compounds known for their utility as versatile building blocks in the synthesis of more complex molecules. The presence of a chlorine atom on the α-carbon to the carbonyl group imparts significant reactivity, making it a valuable precursor for a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 105443-49-0 | Not available |

| Molecular Formula | C₁₁H₁₃ClO | Not available |

| Molecular Weight | 196.67 g/mol | Not available |

| IUPAC Name | 2-chloro-1-(4-propylphenyl)ethanone | Not available |

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of propylbenzene with chloroacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts a chloride ion from chloroacetyl chloride to form a highly reactive acylium ion.

-

Electrophilic Attack: The electron-rich propylbenzene ring acts as a nucleophile, attacking the acylium ion. The propyl group is an ortho-, para-director, leading to substitution primarily at the para position due to steric hindrance at the ortho positions.

-

Rearomatization: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final product.

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: A Representative Synthesis

Materials:

-

Propylbenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous toluene (solvent)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

To a suspension of anhydrous aluminum chloride in anhydrous toluene, slowly add chloroacetyl chloride dropwise.

-

After the aluminum chloride has dissolved, the mixture is heated slowly to 80°C and held at that temperature for 2 hours.

-

The reaction mixture is then cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic extracts are washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved through recrystallization or column chromatography.

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the presence of the α-chloro and carbonyl groups. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.

Nucleophilic Substitution Reactions

The α-chloro group is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of various functional groups, leading to the formation of diverse molecular scaffolds.

Formation of Heterocycles

α-Haloketones are common precursors for the synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles. These reactions typically involve condensation with a suitable nucleophile.

Potential Applications in Drug Discovery

Chlorinated acetophenones are widely used as intermediates in the manufacture of active pharmaceutical ingredients. For instance, similar compounds have been used in the preparation of hydroxypyrimidine derivatives with potential HDAC (histone deacetylase) inhibitory activity. The structural motif of this compound could be explored for the development of novel therapeutic agents.

Spectroscopic Characterization of 2-Chloro-1-(4-propyl-phenyl)-ethanone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the α-haloketone, 2-Chloro-1-(4-propyl-phenyl)-ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and practical applicability.

Introduction

This compound is a member of the substituted acetophenone family, a class of compounds widely utilized as intermediates in organic synthesis, particularly in the pharmaceutical industry.[1] The presence of a reactive α-chloro-keto functional group makes it a valuable precursor for the synthesis of various heterocyclic and carbocyclic compounds. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this key intermediate. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a robust framework for its analysis.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound dictates its characteristic spectroscopic signature. The key structural features include a 1,4-disubstituted benzene ring, a propyl group, and an α-chlorinated ketone. Each of these components will give rise to distinct signals in the various spectroscopic techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The predicted spectra are based on established chemical shift ranges and coupling constants observed in similar structures.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl and chlorine, and the protons of the propyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.90 | Doublet | 2H | Ar-H (ortho to C=O) | Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield. |

| ~7.30 | Doublet | 2H | Ar-H (meta to C=O) | Protons meta to the carbonyl group are less deshielded than the ortho protons. |

| ~4.70 | Singlet | 2H | -CH₂Cl | The electronegative chlorine atom and the adjacent carbonyl group strongly deshield the methylene protons. |

| ~2.65 | Triplet | 2H | Ar-CH₂- | Methylene protons of the propyl group attached to the aromatic ring. |

| ~1.65 | Sextet | 2H | -CH₂-CH₃ | Methylene protons of the propyl group. |

| ~0.95 | Triplet | 3H | -CH₃ | Methyl protons of the propyl group, appearing in the typical aliphatic region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190.0 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~145.0 | Ar-C (ipso to propyl) | Quaternary aromatic carbon attached to the propyl group. |

| ~131.5 | Ar-C (ipso to C=O) | Quaternary aromatic carbon attached to the acetyl group. |

| ~129.0 | Ar-CH (meta to C=O) | Aromatic methine carbons. |

| ~128.5 | Ar-CH (ortho to C=O) | Aromatic methine carbons. |

| ~46.0 | -CH₂Cl | The carbon atom attached to the electronegative chlorine is deshielded. |

| ~38.0 | Ar-CH₂- | Propyl group methylene carbon attached to the ring. |

| ~24.0 | -CH₂-CH₃ | Propyl group methylene carbon. |

| ~13.5 | -CH₃ | Propyl group methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on characteristic vibrational frequencies of similar ketones and aromatic compounds.[1][4][5]

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | C-H stretch (aromatic) | Characteristic stretching vibration of C-H bonds on the benzene ring. |

| ~2960-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the propyl group. |

| ~1690 | Strong | C=O stretch | The strong absorption is characteristic of a conjugated ketone. |

| ~1605, ~1575 | Medium-Weak | C=C stretch (aromatic) | Skeletal vibrations of the aromatic ring. |

| ~830 | Strong | C-H bend (para-disubstituted) | Out-of-plane bending vibration characteristic of 1,4-disubstituted benzene rings. |

| ~750 | Medium | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely lead to several characteristic fragments.

Predicted Fragmentation Pattern

The molecular ion peak (M⁺) would be observed, along with a significant M+2 peak due to the presence of the chlorine-37 isotope. Key fragmentation pathways would involve the loss of the chlorine atom and cleavage at the carbonyl group.

| m/z | Proposed Fragment | Rationale |

| 196/198 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |

| 153 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical, a common fragmentation for α-haloketones. |

| 147 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 119 | [C₉H₁₁]⁺ | Fragmentation of the acyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl moiety. |

Methodologies and Protocols

The following sections outline the standard experimental protocols for acquiring the spectroscopic data discussed above.

NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or a low-melting solid. Alternatively, a KBr pellet can be prepared for solid samples.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed for characteristic absorption bands.

MS Data Acquisition

The following outlines a general procedure for acquiring a mass spectrum:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Validation.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization profile has been established. The outlined methodologies for data acquisition and the interpretative rationale serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds. The synergistic use of NMR, IR, and MS is essential for the unambiguous structural confirmation and purity assessment of such key synthetic intermediates.

References

-

RSC, Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information, [Link]

-

NIH, Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC, [Link]

-

NIST, 2-Chloro-1-(4-chlorophenyl)ethanone, [Link]

-

NIST, 2-Chloro-1-(4-chlorophenyl)ethanone, [Link]

-

PubChem, 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805, [Link]

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]

- 5. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-1-(4-propyl-phenyl)-ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Profile of a Key Chemical Intermediate

2-Chloro-1-(4-propyl-phenyl)-ethanone, a substituted α-chloroacetophenone, is a versatile chemical intermediate. Its molecular structure, featuring a propyl-substituted phenyl ring attached to a chloromethyl ketone, imparts a unique combination of lipophilicity and reactivity. This guide provides a comprehensive analysis of two critical physicochemical properties: solubility and stability. Mastery of these characteristics is paramount for its effective application in synthetic chemistry and for the development of robust, safe, and effective pharmaceutical products.

The solubility profile dictates the choice of solvent systems for reactions, purification, and formulation, directly impacting process efficiency and bioavailability. Concurrently, the stability profile informs handling, storage conditions, and potential degradation pathways, which is crucial for ensuring the purity, safety, and shelf-life of any resulting active pharmaceutical ingredient (API). This document synthesizes theoretical principles with actionable experimental protocols to provide a thorough understanding of this compound.

Part 1: Solubility Profile

The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are key determinants. This compound possesses a largely nonpolar character due to the propylphenyl group, but also has a polar carbonyl group and an α-chloro substituent, allowing for some interaction with polar solvents.

Predicted and Observed Solubility

While specific quantitative solubility data for this compound is not extensively documented in public literature, its solubility can be reliably predicted based on its structure and comparison with analogous compounds like 2'-chloroacetophenone and other substituted acetophenones.[1][2][3] The long alkyl chain and the aromatic ring suggest poor aqueous solubility, whereas the ketone and chloro functionalities confer solubility in a range of organic solvents.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Aqueous (Polar, Protic) | Insoluble / Very Low | The large hydrophobic propylphenyl group dominates the molecule's character.[4][5] |

| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Insoluble / Very Low | Similar to water; the compound is non-ionizable at physiological pH. |

| Methanol / Ethanol | Polar, Protic Organic | Soluble | The alcohol can hydrogen bond with the carbonyl oxygen and has a hydrocarbon portion that interacts with the propylphenyl group. |

| Acetone / Acetonitrile | Polar, Aprotic Organic | Soluble | The polarity is sufficient to dissolve the ketone functionality. |

| Dichloromethane (DCM) | Nonpolar Organic | Very Soluble | The overall nonpolar nature of the solute is well-matched with this solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic Organic | Very Soluble | DMSO is a powerful, versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[6] |

| Hexanes / Heptane | Nonpolar Organic | Moderately Soluble | The propylphenyl group will interact well, but the polar ketone may limit high solubility. |

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is essential. Two common methods are the kinetic and thermodynamic solubility assays. Kinetic solubility is a high-throughput method useful for early discovery, while thermodynamic solubility provides the true equilibrium value, critical for later-stage development.[6][7][8][9][10][11][12][13]

Protocol 1: Kinetic Solubility Determination via Shake-Flask Method

This protocol provides a rapid assessment of solubility and is well-suited for screening purposes.[6][8]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

-

Sample Preparation: In a 96-well plate or microcentrifuge tubes, add a small volume of the DMSO stock (e.g., 2-5 µL) to a larger volume of the test buffer (e.g., PBS pH 7.4) to achieve the desired final concentration. Prepare a serial dilution to test a range of concentrations.

-

Incubation: Seal the plate/tubes and shake vigorously on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1-2 hours.[6][7]

-

Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 g) for 10-20 minutes to pellet any precipitate. Alternatively, use a filter plate to separate the solid from the supernatant.[6][14]

-

Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14] A standard curve prepared from the DMSO stock solution is used for accurate quantification.

Protocol 2: Thermodynamic Solubility Determination

This method measures the equilibrium solubility, which is the true saturation point of the compound in a solvent.[9][10][12]

Methodology:

-

Sample Preparation: Add an excess amount of the solid this compound to a known volume of the test solvent (e.g., PBS pH 7.4) in a glass vial. The presence of undissolved solid must be visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the samples to stand, then separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Analyze the clear filtrate using a validated HPLC method to determine the concentration of the dissolved compound. The pH of the final solution should also be measured, as it can influence the solubility of ionizable compounds.[13]

Part 2: Stability Profile and Forced Degradation

The stability of an API or intermediate is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. This compound contains an α-chloro ketone moiety, a functional group known for its reactivity, making it susceptible to degradation.[15] Understanding these degradation pathways is critical for establishing appropriate storage conditions and predicting potential impurities.

Forced degradation (or stress testing) is a series of studies that intentionally degrade the compound under more severe conditions than accelerated stability testing.[16] These studies, guided by the International Council for Harmonisation (ICH) guideline Q1A(R2), are essential for identifying likely degradation products and developing stability-indicating analytical methods.[17][18][19][20][21][22][23]

Potential Degradation Pathways

-

Hydrolysis: The C-Cl bond is susceptible to nucleophilic attack by water or hydroxide ions.

-

Acidic Conditions: Hydrolysis is generally slow under acidic conditions.

-

Basic Conditions: Under basic conditions, the compound is expected to degrade more rapidly via nucleophilic substitution of the chloride to form 2-hydroxy-1-(4-propyl-phenyl)-ethanone. A subsequent Favorskii rearrangement is also a possibility for α-halo ketones under basic conditions.[15]

-

-

Oxidation: The molecule has sites susceptible to oxidation.

-

The benzylic carbons on the propyl group can be oxidized.

-

The ketone itself can undergo oxidative cleavage under harsh conditions.

-

-

Photodegradation: Aromatic ketones are known to be photochemically active.[24][25][26][27][28] Exposure to UV or visible light can lead to the formation of radical species, potentially causing dimerization, polymerization, or other complex reactions.

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Caption: Potential degradation pathways of this compound.

Protocol 3: Forced Degradation Study

This protocol outlines a systematic approach to stress testing based on ICH guidelines.[18][23][29] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary, irrelevant degradants.[23]

Methodology:

-

Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Prepare a control sample (unstressed) stored at refrigerated conditions and protected from light.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M to 1 M HCl. Heat the solution (e.g., 60-80°C) for several hours. Periodically withdraw aliquots.

-

Base Hydrolysis: Add an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or gently heat (e.g., 40°C). This reaction is often rapid, so monitor at early time points (e.g., 0, 15, 30, 60 mins).

-

Oxidation: Add an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and monitor over several days.

-

Thermal Stress: Store the sample (in both solid and solution form) in an oven at an elevated temperature (e.g., 60-80°C) with controlled humidity (e.g., 75% RH) for a set period.[18]

-

Photolytic Stress: Expose the sample (solid and solution) to a light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[22] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Processing and Analysis:

-

At each time point, withdraw a sample.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Dilute all samples to an appropriate concentration for analysis.

-

Analyze all stressed samples, along with the unstressed control, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

-

Data Interpretation:

-

Assay: Calculate the percentage of the parent compound remaining.

-

Peak Purity: Assess the peak purity of the parent compound in all stressed samples to ensure no degradants are co-eluting.[18]

-

Mass Balance: Account for the sum of the parent compound and all degradation products. A good mass balance (95-105%) indicates that all significant degradants are detected.

-

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This compound is a hydrophobic compound with predicted high solubility in common organic solvents and very low solubility in aqueous media. Its stability is compromised by the reactive α-chloro ketone functional group, which is susceptible to degradation via hydrolysis (especially under basic conditions), oxidation, and photolysis.

A thorough understanding and experimental validation of these solubility and stability characteristics are not merely academic exercises; they are foundational requirements for successful drug development and chemical synthesis. The protocols outlined in this guide provide a robust framework for researchers to generate the critical data needed to handle, store, and formulate this important chemical intermediate safely and effectively, ensuring the integrity and quality of downstream applications. Adherence to systematic protocols, grounded in regulatory guidelines like those from the ICH, ensures that the data generated is reliable, reproducible, and suitable for regulatory submission.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Arcinova. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

Longdom Publishing. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

-

ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Vanderbilt University. Kinetic Solubility 96–Well Protocol. [Link]

-

ICH. Quality Guidelines. [Link]

-

PubChem. 2-Chloroacetophenone. [Link]

-

PubChem. 2-Chloro-1-(4-Isopropylphenyl)Ethanone. [Link]

-

PubMed Central. A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Royal Society of Chemistry. The photochemical decomposition of aromatic ketones : the phenyl radical. [Link]

-

American Pharmaceutical Review. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubMed. Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

MDPI. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. [Link]

-

Journal of the American Chemical Society. Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. [Link]

-

Chemcasts. 2-Chloro-1-[4-(1,1-dimethylethyl)phenyl]ethanone CAS: 21886-62-4. [Link]

-

Chemistry Stack Exchange. Stability of α-chlorocarbocations. [Link]

-

Chemical Communications. Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. [Link]

-

ChemSynthesis. 2-chloro-1-(4-methylphenyl)ethanone. [Link]

-

WUR eDepot. Chemical study on alkylphenols. [Link]

-

PubMed. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. [Link]

-

Wikipedia. α-Halo ketone. [Link]

-

ResearchGate. (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]

-

Wikipedia. Phenacyl chloride. [Link]

-

Chemistry Stack Exchange. Mechanism for basic hydrolysis of α-chloronitrile to ketone? [Link]

-

Reddit. Why are alpha keto radicals stabilized but alpha keto carbocations are not? [Link]

Sources

- 1. 2'-Chloroacetophenone | 2142-68-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. enamine.net [enamine.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. evotec.com [evotec.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. static1.squarespace.com [static1.squarespace.com]

- 15. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 16. openaccessjournals.com [openaccessjournals.com]

- 17. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 18. onyxipca.com [onyxipca.com]

- 19. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 20. database.ich.org [database.ich.org]

- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. ICH Official web site : ICH [ich.org]

- 23. resolvemass.ca [resolvemass.ca]

- 24. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 25. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2-Chloro-1-(4-propylphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Haloketones

In the landscape of modern organic synthesis and medicinal chemistry, α-haloketones stand out as exceptionally versatile intermediates.[1] Their dual reactivity, stemming from an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution, allows for the construction of complex molecular architectures from simple precursors. Among this pivotal class of compounds, 2-Chloro-1-(4-propylphenyl)ethanone emerges as a key building block, particularly valued in the synthesis of novel therapeutic agents and functional materials.[2][3]

This technical guide provides an in-depth exploration of 2-Chloro-1-(4-propylphenyl)ethanone, from its fundamental chemical identity to its synthesis and strategic applications. The content herein is curated for professionals in drug development and chemical research, offering not only procedural outlines but also the causal reasoning behind methodological choices, thereby grounding theoretical knowledge in practical, field-proven application.

Chemical Identity and Properties

A precise understanding of a compound's properties is the foundation of its effective application in research and development.

Nomenclature and Identification

-

IUPAC Name: 2-Chloro-1-(4-propylphenyl)ethanone

-

Common Synonyms:

-

α-Chloro-4'-propylacetophenone

-

Chloromethyl 4-propylphenyl ketone

-

-

CAS Number: 105443-49-0[4]

Physicochemical Properties

The key physicochemical data for 2-Chloro-1-(4-propylphenyl)ethanone are summarized below, providing essential information for experimental design and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO | [4] |

| Molecular Weight | 196.67 g/mol | [4][5] |

| Appearance | White to light yellow powder/crystal (inferred from similar compounds) | |

| SMILES | CCCC1=CC=C(C(CCl)=O)C=C1 | [4] |

| MDL Number | MFCD03966852 | [4] |

Synthesis and Purification

The synthesis of α-chloro ketones such as 2-Chloro-1-(4-propylphenyl)ethanone is most commonly achieved via Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a robust and scalable method for creating a carbon-carbon bond between an aromatic ring and an acyl group.

Synthetic Strategy: The Friedel-Crafts Acylation

The reaction involves treating propylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Causality of Experimental Choices:

-

Anhydrous Conditions: The Lewis catalyst, AlCl₃, is extremely hygroscopic. Its catalytic activity is immediately quenched by water, which would hydrolyze the chloroacetyl chloride and deactivate the catalyst. Therefore, all glassware must be oven-dried, and anhydrous solvents and reagents must be used.

-

Catalyst Stoichiometry: More than one equivalent of AlCl₃ is often required. The catalyst coordinates with the carbonyl oxygen of both the reactant (chloroacetyl chloride) and the product ketone. This coordination deactivates the catalyst, necessitating a slight molar excess to ensure the reaction proceeds to completion.

-

Controlled Temperature: The reaction is exothermic. The initial addition of chloroacetyl chloride is performed at low temperatures (0-5 °C) to control the reaction rate and prevent unwanted side reactions, such as polysubstitution or rearrangement of the propyl group. The reaction is then gently warmed to drive it to completion.[6]

Experimental Protocol: Synthesis

Materials:

-

Propylbenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-neck, round-bottom flask is fitted with a dropping funnel, a mechanical stirrer, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Charging: Anhydrous DCM is added to the flask, followed by the slow, portion-wise addition of anhydrous AlCl₃ at 0 °C (ice bath). The resulting suspension is stirred.

-

Substrate Addition: Propylbenzene is dissolved in anhydrous DCM and added to the dropping funnel. It is then added dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.

-

Acylation: Chloroacetyl chloride is added dropwise via the dropping funnel over 30-60 minutes. The reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature, where it is stirred for 2-4 hours until TLC analysis indicates the consumption of the starting material.[6]

-

Workup and Quenching: The reaction flask is cooled back to 0 °C. The mixture is very slowly and carefully poured onto a slurry of crushed ice and concentrated HCl.[6] This step hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.

-

Extraction: The organic layer is separated. The aqueous layer is extracted twice with DCM. The organic layers are combined.

-

Washing: The combined organic phase is washed sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis and purification of 2-Chloro-1-(4-propylphenyl)ethanone.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. The purity and identity of the final compound must be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment and structural integrity.

-

¹³C NMR: To verify the number and type of carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of chlorine.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Chloro-1-(4-propylphenyl)ethanone lies in the high reactivity of its α-chloro ketone moiety, which serves as a potent electrophile.

Key Transformations in Drug Development

The primary application involves the reaction of the chloroacetyl group with a wide array of nucleophiles.[2] This versatility allows for the efficient construction of molecular scaffolds that are central to many drug discovery programs.

-

Nucleophilic Substitution: This is the most fundamental transformation.

-

With Amines: Reaction with primary or secondary amines yields α-amino ketones, which are crucial precursors for a vast range of nitrogen-containing heterocycles and biologically active molecules.[2]

-

With Thiols: Reaction with thiols produces α-thioethers, a common motif in various pharmaceutical agents.

-

With Alcohols/Phenols: Reaction under basic conditions leads to the formation of α-alkoxy or α-aryloxy ketones.

-

-

Heterocycle Synthesis: The compound is an ideal starting material for synthesizing important heterocyclic systems, which form the core of many FDA-approved drugs. For example, it can be used in reactions like the Hantzsch thiazole synthesis (reacting with a thioamide) or the Gabriel synthesis (for preparing primary amines).

Logical Pathway to a Bioactive Molecule

The strategic use of 2-Chloro-1-(4-propylphenyl)ethanone as a starting material allows for a logical and convergent synthesis of complex target molecules, such as kinase inhibitors for cancer therapy.

Caption: Logical workflow from a building block to a potential Active Pharmaceutical Ingredient (API).

Applications in Medicinal Chemistry

The utility of chlorinated acetophenones as synthetic intermediates is well-documented in pharmaceutical and agrochemical research.[1][3]

-

Pharmaceutical Intermediates: This class of compounds serves as a cornerstone for synthesizing molecules with potential therapeutic benefits, including anti-inflammatory agents, anticancer compounds, and fungicides.[2][3][6] The 4-propylphenyl moiety can provide favorable hydrophobic interactions within the binding pockets of biological targets.

-

Chemical Library Development: The reactivity of 2-Chloro-1-(4-propylphenyl)ethanone makes it an invaluable tool for generating diverse chemical libraries.[7] These libraries are essential for high-throughput screening campaigns aimed at discovering new drug leads. By reacting the core molecule with hundreds or thousands of different nucleophiles, researchers can rapidly create a vast array of novel compounds for biological testing.

Safety and Handling

As with related α-haloketones, 2-Chloro-1-(4-propylphenyl)ethanone should be handled with care, assuming it possesses significant toxicity and corrosive properties.[5][8]

| Hazard Category | GHS Classification (Inferred from similar compounds) | Precautionary Advice |

| Acute Toxicity | Danger - H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[5] |

| Skin Corrosion | Danger - H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection. P302+P361+P354: IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[5] |

| Respiratory Irritation | Warning - H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

Handling Recommendations:

-

Always handle in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.

Conclusion

2-Chloro-1-(4-propylphenyl)ethanone is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined reactivity, coupled with established synthetic routes, makes it an indispensable intermediate for researchers in drug discovery and materials science. By enabling the efficient construction of complex heterocyclic systems and diverse chemical libraries, this compound plays a crucial role in expanding the frontiers of medicinal chemistry and accelerating the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 2-Chloro-1-(4-Isopropylphenyl)Ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Saeed, A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-octylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Cebeci, Y. U., & Karaoğlu, Ş. A. (2021). Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-1-(4-methoxyphenyl)ethanone in Modern Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-chloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]

-

Fun, H. K., et al. (2010). 2-Chloro-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E. Retrieved from [Link]

-

Pathmasiri, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Serebryannikova, A. V., & Kutyashev, I. B. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved from [Link]

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 105443-49-0|2-Chloro-1-(4-propylphenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-1-(4-Isopropylphenyl)Ethanone | C11H13ClO | CID 3779126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Friedel-Crafts Acylation of Propylbenzene with Chloroacetyl Chloride

A Comprehensive Analysis for Synthetic Chemistry Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis for forging carbon-carbon bonds on aromatic scaffolds.[1][2][3] This guide provides an in-depth examination of the acylation of propylbenzene using chloroacetyl chloride, a reaction pivotal for generating versatile intermediates in pharmaceutical and fine chemical development. We will dissect the underlying mechanistic principles, explore the critical factors governing regioselectivity, present a validated experimental protocol, and address common challenges and optimization strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation with precision and safety.

Theoretical Framework: The Acylation Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4][5] The process is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the acylating agent—in this case, chloroacetyl chloride.[2][4]

The mechanism proceeds through several distinct stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of the chloroacetyl chloride.[4][6] This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion.[2][4][6][7] This ion is the active electrophile in the reaction.

-

Electrophilic Attack: The nucleophilic π-electron system of the propylbenzene ring attacks the electrophilic carbon of the acylium ion.[6] This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[2][8]

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[6][8] This deprotonation restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[8]

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the stability of the acylium ion, which, being resonance-stabilized, does not undergo carbocation rearrangements.[4][6][8] Furthermore, the resulting ketone product is less reactive than the starting material because the acyl group is electron-withdrawing, which deactivates the aromatic ring towards further substitution and prevents polyacylation.[1][6][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Reactivity of the α-chloro ketone group in "2-Chloro-1-(4-propyl-phenyl)-ethanone"

An In-depth Technical Guide to the Reactivity of the α-Chloro Ketone Group in "2-Chloro-1-(4-propyl-phenyl)-ethanone"

Abstract

α-Halo ketones are a pivotal class of intermediates in organic synthesis, prized for their versatile reactivity which enables the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the chemical behavior of the α-chloro ketone functional group, focusing on the representative molecule, this compound. We will dissect the electronic properties that govern its reactivity and detail its participation in key synthetic transformations, including nucleophilic substitutions, elimination reactions, the Favorskii rearrangement, the Darzens condensation, and its application as a synthon for heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Introduction: The Electronic Landscape of an α-Chloro Ketone

The synthetic utility of this compound stems from the unique electronic environment created by the interplay of a carbonyl group and an adjacent chlorine atom.

-

Electrophilic Activation: The primary driver of reactivity is the powerful inductive electron-withdrawing effect of both the carbonyl oxygen and the α-chlorine atom. This synergy renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1]

-

Acidic α-Proton: The electron-withdrawing nature of the adjacent carbonyl group significantly increases the acidity of the proton on the α-carbon, facilitating its removal by a base to form a resonance-stabilized enolate intermediate.[2] This enolate is a key player in several important transformations.

-

The Phenyl Group: The 4-propylphenyl group influences the reactivity through resonance and inductive effects. The propyl group is weakly electron-donating, which can slightly modulate the reactivity of the aromatic ring and the attached carbonyl, though the dominant reactive sites remain the carbonyl carbon and the α-carbon.

These electronic features create a molecule with multiple reactive pathways, which can be selectively accessed by carefully choosing reaction conditions and reagents.

Core Reactivity Pathways

The reactivity of this compound can be broadly categorized into three main pathways: direct nucleophilic substitution, reactions proceeding through an enolate intermediate, and cycloaddition precursors.

Nucleophilic Substitution (SN2) Reactions

The most straightforward reaction of α-chloro ketones is the direct displacement of the chloride ion by a nucleophile via an SN2 mechanism.[3][4] The enhanced electrophilicity of the α-carbon leads to significantly faster substitution rates compared to analogous alkyl chlorides.[1]

Mechanism: The nucleophile directly attacks the α-carbon, leading to a backside displacement of the chloride leaving group. This reaction typically proceeds with an inversion of configuration if the α-carbon is a stereocenter.[4]

Common Nucleophiles and Products:

| Nucleophile (Nu:) | Reagent Example | Product Type |

| Amine (R-NH₂) | Aniline, Piperidine | α-Amino ketone |

| Thiol (R-SH) | Thiophenol | α-Thio ketone |

| Carboxylate (R-COO⁻) | Sodium Acetate | α-Acyloxy ketone |

| Azide (N₃⁻) | Sodium Azide | α-Azido ketone |

| Iodide (I⁻) | Potassium Iodide | α-Iodo ketone (Finkelstein reaction) |

Protocol 2.1.1: Synthesis of 2-(Phenylamino)-1-(4-propyl-phenyl)-ethanone

-

Setup: To a solution of this compound (1.0 eq) in acetonitrile (0.5 M), add aniline (2.2 eq) and potassium carbonate (1.5 eq).

-

Reaction: Stir the mixture at 60°C for 4-6 hours, monitoring by TLC for the disappearance of the starting material. Causality: The base (K₂CO₃) neutralizes the HCl generated, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for SN2 reactions.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield the α-amino ketone.

Reactions via Enolate Intermediates

The presence of an acidic α-proton allows for the formation of a resonance-stabilized enolate upon treatment with a base. This enolate is a potent nucleophile and a key intermediate in several named reactions.

This classic reaction transforms α-halo ketones into carboxylic acid derivatives upon treatment with a base.[5][6] The reaction is particularly useful for ring contraction in cyclic systems.[7][8] For acyclic ketones like this compound, it results in a skeletal rearrangement.

Mechanism:

-

A base abstracts the acidic α-proton to form an enolate.[5]

-

The enolate performs an intramolecular SN2 attack, displacing the chloride to form a highly strained cyclopropanone intermediate.[8]

-

A nucleophile (hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.

-

The tetrahedral intermediate collapses, reforming the carbonyl and cleaving one of the C-C bonds of the three-membered ring. The ring opens to form the more stable carbanion.[8]

-

Protonation of the carbanion yields the final rearranged product.

When this compound is treated with sodium hydroxide, the product is 2-(4-propylphenyl)propanoic acid. If sodium methoxide is used, the corresponding methyl ester is formed.

In the Darzens reaction, an α-halo ketone reacts with an aldehyde or another ketone in the presence of a base to form an α,β-epoxy ketone.[9][10] The reaction proceeds through an initial aldol-type addition followed by an intramolecular SN2 reaction.[11][12]

Mechanism:

-

A base deprotonates the α-chloro ketone to form the enolate.

-

The enolate acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone (e.g., benzaldehyde).

-

The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the chloride to form the epoxide ring.[9]

Protocol 2.2.2.1: Synthesis of an α,β-Epoxy Ketone

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in dry THF (0.4 M).

-

Reaction: Cool the solution to -78°C. Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours. Causality: A strong, non-nucleophilic base is required to form the enolate without directly attacking the carbonyls. Low temperature controls the aldol addition step.

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting oil via column chromatography to yield the α,β-epoxy ketone.

Treatment of α-chloro ketones with a strong, sterically hindered base can favor an E2 elimination pathway, yielding an α,β-unsaturated ketone.[13]

Mechanism: The base abstracts the α-proton, and the resulting enolate expels the chloride ion to form a carbon-carbon double bond conjugated with the carbonyl group. This pathway competes with the Favorskii rearrangement and substitution, and conditions must be chosen carefully. Using a bulky, non-nucleophilic base like potassium tert-butoxide can favor this outcome.

Application in Heterocyclic Synthesis

The dual functionality of the α-chloro ketone motif makes it an exceptionally powerful building block for constructing a wide variety of heterocyclic rings, which are core structures in many pharmaceuticals.[1][14]

Hantzsch Thiazole Synthesis

One of the most prominent applications is the Hantzsch synthesis, where an α-halo ketone reacts with a thioamide-containing compound (like thiourea or thioacetamide) to form a thiazole ring.[14]

Mechanism: The reaction involves nucleophilic substitution of the chloride by the sulfur atom of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring.

Other Heterocyclic Systems

-

Imidazoles: Reaction with ammonia or primary amines in the presence of an aldehyde.

-

Furans (Feist-Benary Synthesis): Reaction with the enolate of a β-dicarbonyl compound.

-

Quinoxalines: Condensation with o-phenylenediamines.

The choice of reaction partner allows for the programmed synthesis of a diverse library of heterocyclic compounds from a single, versatile starting material.

Conclusion

This compound is a classic example of a synthetically versatile building block. The inherent electronic properties of the α-chloro ketone group—namely the electrophilic α-carbon and the acidic α-proton—provide access to a rich landscape of chemical transformations. By carefully selecting reagents and conditions, chemists can steer the reactivity towards nucleophilic substitution, skeletal rearrangements like the Favorskii, or condensation and cyclization reactions to build complex molecular frameworks. A thorough understanding of these pathways is essential for researchers in organic synthesis and is particularly valuable for professionals in drug discovery, where the rapid assembly of novel heterocyclic scaffolds is a constant imperative.

References

-

Title: Favorskii rearrangement Source: Wikipedia URL: [Link]

-

Title: Favorskii rearrangement----Sir Khalid (Organic) Source: Slideshare URL: [Link]

-

Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: Molecules (via PMC - NIH) URL: [Link]

-

Title: Asymmetric Darzens condensation of ketones with a-chloroacetates by means of (-)-8-phenylmenthyl auxiliary Source: RSC Publishing URL: [Link]

-

Title: Favorskii Rearrangement Source: YouTube (Professor Dave Explains) URL: [Link]

-

Title: Favorskii Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Darzens reaction Source: Wikipedia URL: [Link]

-

Title: Darzens Condensation: Mechanism, Development, and Application Research Source: Oreate AI URL: [Link]

-

Title: The Darzens Glycidic Ester Condensation Source: Organic Reactions URL: [Link]

-

Title: α-Halo ketone Source: Wikipedia URL: [Link]

-

Title: The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with... Source: Homework.Study.com URL: [Link]

-

Title: The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: 22.3: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

-

Title: 7.1 The Discovery of Nucleophilic Substitution Reactions Source: NC State University Libraries URL: [Link]

-

Title: 11.1 The Discovery of Nucleophilic Substitution Reactions Source: NC State University Libraries URL: [Link]

-

Title: Elimination Reactions of α-Halogenated Ketones. I. Dehydrobromination of 2-Benzyl-2-bromo-4,4-dimethyl-1-tetralone Source: Journal of the American Chemical Society URL: [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Darzens reaction - Wikipedia [en.wikipedia.org]

- 10. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]

- 11. Asymmetric darzens condensation of ketones with α-chloroacetates by means of (–)-8-phenylmenthyl auxiliary - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. homework.study.com [homework.study.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nbinno.com [nbinno.com]

"2-Chloro-1-(4-propyl-phenyl)-ethanone" as a chemical intermediate in organic synthesis.

An In-Depth Technical Guide to 2-Chloro-1-(4-propyl-phenyl)-ethanone: A Versatile Intermediate in Modern Organic Synthesis

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of organic synthesis, the strategic value of an intermediate is measured by its reactivity, versatility, and ability to serve as a scaffold for complex molecular architectures. This compound, an α-haloketone, has emerged as a pivotal building block, particularly in the realms of medicinal chemistry and materials science. Its molecular structure features a reactive chloroacetyl group attached to a 4-propylphenyl moiety. This combination of a potent electrophilic center (the carbon bearing the chlorine) and a tunable aromatic ring makes it highly susceptible to a range of chemical transformations.[1][2]

The presence of the chlorine atom, a good leaving group, adjacent to an activating carbonyl group, is the cornerstone of its synthetic utility, primarily facilitating a variety of nucleophilic substitution reactions.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, grounded in established chemical principles and methodologies.

Strategic Synthesis of the Intermediate